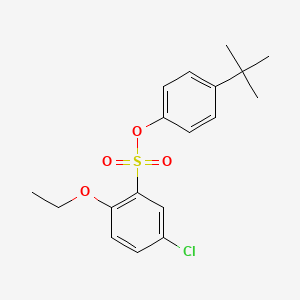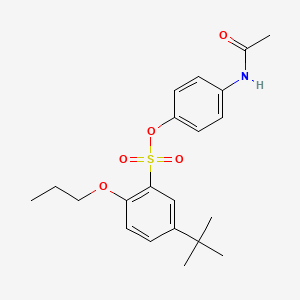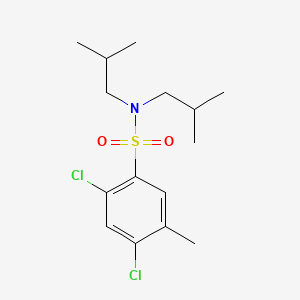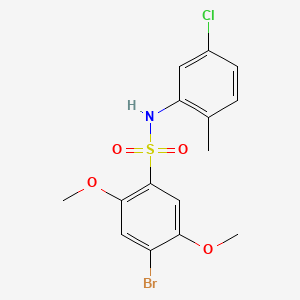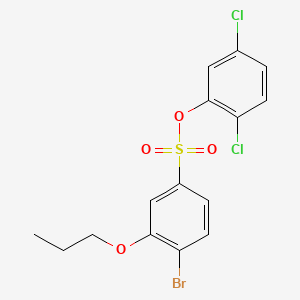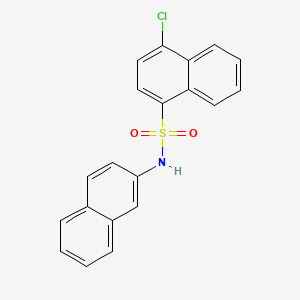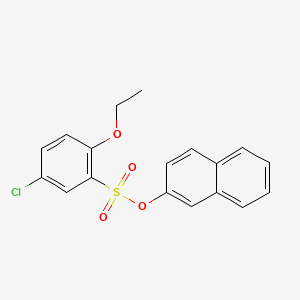
4-bromo-N,N-bis(2-methylpropyl)-3-propoxybenzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-N,N-bis(2-methylpropyl)-3-propoxybenzene-1-sulfonamide, also known as BRP, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. BRP belongs to the class of sulfonamides, which are widely used in medicinal chemistry.
作用机制
The mechanism of action of 4-bromo-N,N-bis(2-methylpropyl)-3-propoxybenzene-1-sulfonamide is not fully understood, but it is thought to involve the inhibition of enzymes involved in various cellular processes. 4-bromo-N,N-bis(2-methylpropyl)-3-propoxybenzene-1-sulfonamide has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in the body. It has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. Additionally, 4-bromo-N,N-bis(2-methylpropyl)-3-propoxybenzene-1-sulfonamide has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the breakdown of extracellular matrix proteins.
Biochemical and Physiological Effects
4-bromo-N,N-bis(2-methylpropyl)-3-propoxybenzene-1-sulfonamide has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, 4-bromo-N,N-bis(2-methylpropyl)-3-propoxybenzene-1-sulfonamide has been shown to induce apoptosis and inhibit cell proliferation. Inflammation is a complex process involving various cells and molecules, and 4-bromo-N,N-bis(2-methylpropyl)-3-propoxybenzene-1-sulfonamide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In neurodegenerative disease research, 4-bromo-N,N-bis(2-methylpropyl)-3-propoxybenzene-1-sulfonamide has been shown to protect neurons from oxidative stress and apoptosis.
实验室实验的优点和局限性
One advantage of 4-bromo-N,N-bis(2-methylpropyl)-3-propoxybenzene-1-sulfonamide is its relatively simple synthesis method, which makes it accessible to researchers. Additionally, 4-bromo-N,N-bis(2-methylpropyl)-3-propoxybenzene-1-sulfonamide has been shown to have potent anti-cancer and anti-inflammatory effects in vitro and in vivo. However, one limitation of 4-bromo-N,N-bis(2-methylpropyl)-3-propoxybenzene-1-sulfonamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several potential future directions for research on 4-bromo-N,N-bis(2-methylpropyl)-3-propoxybenzene-1-sulfonamide. One area of interest is the development of derivatives of 4-bromo-N,N-bis(2-methylpropyl)-3-propoxybenzene-1-sulfonamide with improved solubility and bioavailability. Another area of interest is the investigation of the mechanism of action of 4-bromo-N,N-bis(2-methylpropyl)-3-propoxybenzene-1-sulfonamide in more detail, which could lead to the identification of new therapeutic targets. Additionally, the potential of 4-bromo-N,N-bis(2-methylpropyl)-3-propoxybenzene-1-sulfonamide as a therapeutic agent in other fields of research, such as infectious diseases and metabolic disorders, could be explored.
合成方法
4-bromo-N,N-bis(2-methylpropyl)-3-propoxybenzene-1-sulfonamide can be synthesized by the reaction of 4-bromo-3-propoxybenzenesulfonyl chloride with diisopropylamine in anhydrous toluene. The reaction mixture is then stirred at room temperature for several hours, and the resulting product is purified by column chromatography. The yield of 4-bromo-N,N-bis(2-methylpropyl)-3-propoxybenzene-1-sulfonamide is typically around 50%.
科学研究应用
4-bromo-N,N-bis(2-methylpropyl)-3-propoxybenzene-1-sulfonamide has been studied for its potential as a therapeutic agent in various fields of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 4-bromo-N,N-bis(2-methylpropyl)-3-propoxybenzene-1-sulfonamide has been shown to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and melanoma. Inflammation is a key factor in many diseases, and 4-bromo-N,N-bis(2-methylpropyl)-3-propoxybenzene-1-sulfonamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, 4-bromo-N,N-bis(2-methylpropyl)-3-propoxybenzene-1-sulfonamide has been studied for its potential to protect neurons from oxidative stress and apoptosis.
属性
IUPAC Name |
4-bromo-N,N-bis(2-methylpropyl)-3-propoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28BrNO3S/c1-6-9-22-17-10-15(7-8-16(17)18)23(20,21)19(11-13(2)3)12-14(4)5/h7-8,10,13-14H,6,9,11-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHBYWWYOZYYQMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)N(CC(C)C)CC(C)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28BrNO3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N,N-bis(2-methylpropyl)-3-propoxybenzene-1-sulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

